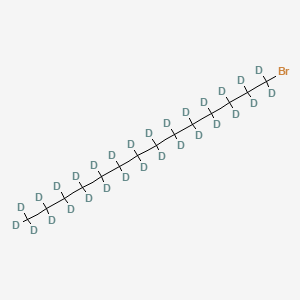

1-Bromotetradecane-D29

Description

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFZTCSTGIWCQG-AUFKXYATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301120640 | |

| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-80-9 | |

| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301120640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromotetradecane-D29

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Bromotetradecane-D29, a deuterated analog of 1-Bromotetradecane. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes extensive data for the non-deuterated form, 1-Bromotetradecane, as a reference. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in the use of isotopically labeled compounds.

Core Chemical Properties

This compound is the deuterium-labeled form of 1-Bromotetradecane, where 29 hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is primarily of interest in mechanistic studies, as a tracer, or to potentially alter the metabolic profile of molecules in drug discovery by exploiting the kinetic isotope effect.

General Information

| Property | This compound | 1-Bromotetradecane |

| Molecular Formula | C₁₄D₂₉Br[1] | C₁₄H₂₉Br[2] |

| Molecular Weight | 306.46 g/mol | 277.28 g/mol |

| CAS Number | 347841-80-9 | 112-71-0[2] |

| Appearance | Not specified; likely a clear, colorless to light yellow liquid | Clear, colorless to light yellow liquid[2][3] |

| Isotopic Enrichment | 98 atom % D | Not Applicable |

Physical and Chemical Data

The following table summarizes the key physical and chemical properties. Note that the majority of the experimental data is for the non-deuterated 1-Bromotetradecane and should be considered as an approximation for the deuterated analog.

| Property | Value (for 1-Bromotetradecane) |

| Melting Point | 5-6 °C[3][4] |

| Boiling Point | 175-178 °C at 20 mmHg[3][4] |

| Density | 0.932 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.460[3] |

| Flash Point | 113 °C (closed cup) |

| Solubility | Insoluble in water; soluble in acetone, benzene, and chloroform.[2][3] |

| Stability | Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents.[3] |

| Storage | Store at -20°C for this compound.[1] For 1-Bromotetradecane, store below +30°C.[3] |

Synthesis and Experimental Protocols

The synthesis of this compound would parallel the synthesis of its non-deuterated counterpart, starting from a deuterated precursor such as 1-tetradecanol-D30. The general methods for the synthesis of 1-Bromotetradecane from 1-tetradecanol are well-established.

General Synthesis of 1-Bromotetradecane from 1-Tetradecanol

A common method for the synthesis of 1-Bromotetradecane involves the bromination of 1-tetradecanol.[5]

Experimental Protocol:

-

To a reaction vessel, add 1-tetradecanol.

-

With stirring, slowly add sulfuric acid. Continue stirring for 30 minutes after the addition is complete.

-

Add hydrobromic acid to the mixture.

-

Heat the reaction mixture to 99-101°C and maintain for 8 hours.

-

Cool the mixture to 30°C and allow the layers to separate.

-

Separate the upper organic layer and neutralize it to pH 8 with a 10% sodium carbonate solution.

-

Wash the organic layer twice with an equal volume of 50% ethanol.

-

Dry the washed organic layer over anhydrous sodium carbonate for 24 hours.

-

Filter the mixture to obtain the crude 1-Bromotetradecane.

-

The crude product can be further purified by silica gel column chromatography using hexane as the eluent.[3]

Caption: Synthesis workflow for 1-Bromotetradecane from 1-Tetradecanol.

Spectroscopic Data (for 1-Bromotetradecane)

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.41 | t | 2H | -CH₂-Br |

| 1.84 | p | 2H | -CH₂-CH₂-Br |

| 1.42-1.20 | m | 22H | -(CH₂)₁₁- |

| 0.88 | t | 3H | -CH₃ |

¹³C NMR (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 33.9 | -CH₂-Br |

| 32.8 | -CH₂-CH₂-Br |

| 31.9 | |

| 29.7 | |

| 29.6 | |

| 29.5 | |

| 29.4 | |

| 29.1 | |

| 28.7 | |

| 28.2 | |

| 22.7 | |

| 14.1 | -CH₃ |

Mass Spectrometry

The NIST WebBook provides the mass spectrum for 1-Bromotetradecane, which can be a useful reference. The molecular ion peak for the non-deuterated compound would be observed at m/z 276 and 278 due to the isotopic abundance of bromine. For this compound, the molecular ion peak would be expected at m/z 305 and 307.

Reactivity and Applications

1-Bromotetradecane is a versatile reagent in organic synthesis, primarily acting as an alkylating agent. It undergoes nucleophilic substitution reactions where the bromide is displaced by a nucleophile. This reactivity is expected to be similar for this compound.

Caption: Key reactivity pathways of this compound.

The primary applications of this compound are in research and development, particularly in:

-

Metabolic Studies: To investigate the metabolic fate of molecules containing a tetradecyl chain. The deuterium labeling can slow down metabolism at specific sites, aiding in the identification of metabolites.

-

Mechanistic Studies: As a tracer to follow the course of chemical reactions.

-

Pharmaceutical Development: In the synthesis of deuterated active pharmaceutical ingredients (APIs) to potentially improve their pharmacokinetic profiles.

Safety Information

The safety profile of this compound is expected to be similar to that of 1-Bromotetradecane. The non-deuterated compound is classified as an irritant.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautions: Avoid breathing vapors, mist, or gas. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

This guide provides a summary of the available information on this compound. For any specific application, it is recommended to consult the relevant safety data sheets and perform a thorough literature search.

References

Technical Guide: Physicochemical Properties of 1-Bromotetradecane-D29

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 1-Bromotetradecane-D29 (CAS Number: 347841-80-9). As a deuterated analogue of 1-Bromotetradecane, this compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry.

Core Physicochemical Data

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its non-deuterated counterpart for comparison.

| Physical Characteristic | This compound | 1-Bromotetradecane (for reference) |

| CAS Number | 347841-80-9 | 112-71-0 |

| Molecular Formula | C₁₄D₂₉Br | C₁₄H₂₉Br |

| Molecular Weight | 306.46 g/mol [1] | 277.28 g/mol [2][3][4] |

| Appearance | Data not available | Clear, colorless to pale yellow liquid[5][6] |

| Melting Point | Data not available | 5 - 6 °C[2][4] |

| Boiling Point | Data not available | 175 - 178 °C @ 20 mmHg[2][4] |

| Density | Data not available | ~0.932 g/mL at 25 °C[2][4] |

| Refractive Index | Data not available | ~1.460 at 20 °C[2][4][5] |

| Solubility | Data not available | Insoluble in water; Soluble in organic solvents[6] |

Experimental Workflow for Characterization

The characterization of a stable isotope-labeled compound like this compound follows a logical workflow to ensure purity and confirm its physical properties before use in sensitive research applications.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical characteristics listed above. These protocols are generally applicable for liquid alkyl halides.

Determination of Melting Point

The melting point, or more accurately for this substance, the freezing point, is determined using a calibrated digital melting point apparatus.

-

Objective: To determine the temperature range over which the substance transitions from a solid to a liquid.

-

Methodology:

-

A small, purified sample of the liquid is introduced into a capillary tube, which is then flash-frozen.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) while being observed through a magnifying lens.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

-

Determination of Boiling Point

Due to the high boiling point of long-chain alkyl halides at atmospheric pressure, the boiling point is typically measured under reduced pressure (vacuum) to prevent decomposition.

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

-

Methodology:

-

A small quantity of the sample is placed in a distillation flask connected to a vacuum pump and a manometer.

-

The pressure of the system is lowered to a stable, known value (e.g., 20 mmHg).

-

The flask is gently heated.

-

The temperature of the vapor is measured with a thermometer as the liquid begins to boil and condense in the distillation column.

-

The recorded temperature and pressure constitute the boiling point under reduced pressure. This can be extrapolated to atmospheric pressure using a nomograph if required.

-

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured at a standard temperature, such as 25 °C.

-

Objective: To accurately measure the mass-to-volume ratio of the substance.

-

Methodology (using a pycnometer):

-

The mass of a clean, dry pycnometer (a glass flask with a precise, known volume) is accurately measured.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The pycnometer filled with the sample is weighed again.

-

The mass of the sample is determined by subtracting the mass of the empty pycnometer.

-

Density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a pure substance.

-

Objective: To measure the extent to which the substance bends light.

-

Methodology (using an Abbe refractometer):

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the sample are placed on the prism surface of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20 °C).

-

Light is passed through the sample, and the user adjusts the instrument until the dividing line between light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's calibrated scale.

-

References

An In-depth Technical Guide to 1-Bromotetradecane-D29: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromotetradecane-D29, a deuterated analog of 1-bromotetradecane. The focus is on its isotopic purity and enrichment, critical parameters for its application in scientific research and drug development. This document details the synthesis, analytical methodologies for determining isotopic enrichment, and the potential applications of this isotopically labeled compound. The strategic use of deuterated molecules like this compound is pivotal in advancing our understanding of metabolic pathways, pharmacokinetics, and the mechanisms of drug action.

Introduction

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. The substitution of hydrogen with its stable isotope, deuterium (²H or D), can profoundly influence the physicochemical properties of a molecule. This "deuterium switch" can lead to a kinetic isotope effect, slowing down metabolic processes at specific sites due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This compound, a perdeuterated version of the 14-carbon alkyl halide, serves as a valuable building block in the synthesis of more complex deuterated molecules, such as fatty acid analogs, for metabolic research. Its high isotopic enrichment is crucial for the accuracy and sensitivity of analytical methods used to trace its fate in biological systems.

Deuterated compounds are particularly vital as internal standards in quantitative mass spectrometry, enabling precise measurements in complex biological matrices.[1] Furthermore, the use of deuterated fatty acids has shown promise in studying lipid peroxidation and its role in various diseases.[1][2]

Synthesis of this compound

The synthesis of this compound typically involves the bromination of a perdeuterated precursor, such as 1-tetradecanol-D30. This ensures the highest possible level of deuterium incorporation.

General Synthetic Pathway

A common and effective method for this conversion is the reaction of the deuterated alcohol with a brominating agent like phosphorus tribromide (PBr₃).

Caption: General synthetic pathway for this compound.

Experimental Protocol: Bromination of 1-Tetradecanol-D30

This protocol is adapted from established methods for the synthesis of alkyl bromides from alcohols.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol-D30 (1.0 equivalent) in an anhydrous solvent such as diethyl ether.

-

Reaction: Cool the solution to 0°C in an ice bath. Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise through the dropping funnel with vigorous stirring.

-

Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 3-4 hours.

-

Work-up: Cool the mixture and transfer it to a separatory funnel containing cold water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

-

Purification: Purify the product by vacuum distillation to achieve high chemical purity.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment is a critical step to ensure the quality of this compound for its intended applications. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Quantitative Data Summary

Commercially available this compound typically exhibits high isotopic enrichment.

| Parameter | Typical Value |

| Isotopic Enrichment | ≥ 98 atom % D |

| Chemical Purity | ≥ 97% (GC) |

Note: "atom % D" refers to the percentage of deuterium atoms at the labeled positions.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule. For brominated compounds, the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio provides a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak.[4]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-400.

-

-

Data Analysis:

-

Identify the molecular ion cluster for this compound.

-

Determine the relative intensities of the isotopologue peaks to calculate the isotopic enrichment. The presence of both bromine isotopes will result in a complex isotopic cluster.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is another powerful, non-destructive technique for assessing isotopic enrichment. While ¹H NMR can be used to quantify the residual protons in a highly deuterated compound, ²H (Deuterium) NMR directly observes the deuterium signals.

-

Sample Preparation: Dissolve a known amount of this compound in a suitable non-deuterated solvent (e.g., CHCl₃).

-

Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Relaxation Delay (d1): Sufficiently long to ensure full relaxation of the deuterium nuclei.

-

Number of Scans: A sufficient number to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the deuterium signals corresponding to the different positions in the molecule.

-

The total integral of the deuterium signals can be used to confirm the overall deuteration level.

-

Caption: Workflow for the synthesis and quality control of this compound.

Applications in Research and Drug Development

Deuterated fatty acids and their derivatives, for which this compound is a precursor, have significant applications in various research areas.

Metabolic Studies

Deuterium-labeled fatty acids are used to trace their metabolic fate in vivo and in vitro.[5][6][7] By tracking the incorporation of the labeled acyl chain into complex lipids and other metabolites, researchers can elucidate metabolic pathways and fluxes.

Investigating Oxidative Stress

The substitution of hydrogen with deuterium at sites prone to oxidation, such as the bis-allylic positions in polyunsaturated fatty acids, can slow down lipid peroxidation.[1] This has been explored as a therapeutic strategy for diseases associated with oxidative stress.[2]

Anticancer Research

Some studies have investigated the anticancer properties of deuterated fatty acids. For instance, deuterated γ-linolenic acid has shown selective cytotoxicity towards tumor cells, with its accumulation in intracellular lipid droplets being a key factor.[8]

Caption: Conceptual pathway illustrating the role of deuterated fatty acids.

Conclusion

This compound is a highly valuable, isotopically labeled compound with significant applications in the fields of metabolic research, drug development, and the study of oxidative stress. The ability to synthesize this compound with high isotopic enrichment and chemical purity is essential for its effective use. The analytical techniques of mass spectrometry and NMR spectroscopy are crucial for the quality control and characterization of this compound, ensuring the reliability of experimental data derived from its use. As research into the therapeutic potential of deuterated compounds continues to grow, the importance of well-characterized building blocks like this compound will undoubtedly increase.

References

- 1. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of deuterium oxide to measure de novo fatty acid synthesis in normal subjects consuming different dietary fatty acid composition1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium reveals anticancer activity of fatty acid | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]

1-Bromotetradecane-D29 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromotetradecane-D29, a deuterated analog of 1-bromotetradecane. This document is intended for researchers and professionals in the fields of chemistry, pharmacology, and drug development, offering detailed information on its properties, synthesis, and potential applications, particularly in metabolic research and as an analytical standard.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 347841-80-9 | [1][2] |

| Molecular Formula | C₁₄D₂₉Br | [1] |

| Molecular Weight | 306.46 g/mol | [1][2] |

| Synonyms | 1-Tetradecyl Bromide-d29, Myristyl Bromide-d29, n-Tetradecyl-1-bromide-d29 | [1] |

| Isotopic Enrichment | ≥98 atom % D | [3] |

Physicochemical Properties of the Non-Deuterated Analog (1-Bromotetradecane)

While specific experimental data for the D29 analog is limited, the properties of the non-deuterated form (CAS: 112-71-0, MW: 277.28 g/mol ) provide a useful baseline.

| Property | Value | Reference |

| Appearance | Clear colorless to pale yellow liquid | [4][5][6] |

| Boiling Point | 175-178 °C at 20 mmHg | |

| Melting Point | 5-6 °C | |

| Density | 0.932 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

Synthesis of Deuterated Alkyl Halides: A General Overview

One potential synthetic pathway could involve the reduction of a fully deuterated myristic acid (Tetradecanoic acid-D27) to the corresponding deuterated alcohol (1-Tetradecanol-D29), followed by bromination.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols: General Applications of Deuterated Compounds

Due to the lack of specific published experimental protocols for this compound, this section outlines general methodologies where this and similar deuterated compounds find application, primarily as internal standards and tracers in metabolic studies.

Use as an Internal Standard in Mass Spectrometry

Objective: To accurately quantify the non-deuterated analog (1-bromotetradecane) or related long-chain alkyl compounds in a complex matrix.

Methodology:

-

Sample Preparation: A known amount of this compound is spiked into the biological or environmental sample containing the analyte of interest.

-

Extraction: The analyte and the internal standard are co-extracted from the matrix using an appropriate organic solvent.

-

Analysis by GC-MS or LC-MS: The extracted sample is injected into a gas chromatograph (GC) or liquid chromatograph (LC) coupled to a mass spectrometer (MS).

-

Quantification: The analyte is quantified by comparing the peak area of its characteristic mass-to-charge ratio (m/z) to the peak area of the m/z of the deuterated internal standard. The stable isotope-labeled standard co-elutes with the analyte but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response.

Use as a Tracer in Metabolic Studies

Objective: To trace the metabolic fate of long-chain alkyl compounds in a biological system.

Methodology:

-

Administration: this compound is introduced into the biological system (e.g., cell culture, animal model).

-

Incubation and Sampling: The system is incubated for a defined period, and samples (e.g., cell lysates, tissues, plasma) are collected at various time points.

-

Metabolite Extraction: Metabolites are extracted from the collected samples.

-

Analysis by Mass Spectrometry: The extracts are analyzed by high-resolution mass spectrometry to identify and quantify metabolites that have incorporated the deuterium-labeled tetradecyl chain. This allows for the elucidation of metabolic pathways, including degradation, modification, and incorporation into more complex lipids.

Signaling Pathways and Logical Relationships

The primary utility of this compound in research is not as a modulator of signaling pathways itself, but as a tool to study these pathways. For instance, if 1-bromotetradecane or a related molecule is found to influence a particular signaling cascade, the deuterated analog can be used to trace its metabolic conversion and identify the active metabolite responsible for the effect.

Logical Workflow for Investigating Metabolic Impact on Signaling

References

- 1. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. 1-Bromotetradecane, 98% | Fisher Scientific [fishersci.ca]

- 5. Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation [organic-chemistry.org]

- 6. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Bromotetradecane-D29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Bromotetradecane-D29, a deuterated analog of the long-chain alkyl bromide. The incorporation of deuterium isotopes (²H or D) in place of protium (¹H) offers a powerful tool in various research applications, including metabolic tracing, mechanistic studies, and as internal standards in quantitative mass spectrometry. This document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for its characterization.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is synthesized based on the known spectral characteristics of its non-deuterated counterpart, 1-bromotetradecane, and the fundamental principles of isotopic substitution in NMR and MS.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| 3.41 | t | 2H | -CH ₂Br | The signal for the protons on the carbon adjacent to the bromine atom is expected to be a triplet. |

| 1.85 | p | 2H | -CH₂CH ₂Br | The signal for the protons on the β-carbon is expected to be a pentet. |

| 1.25 | br s | 22H | -(CH ₂)₁₁- | The signals for the remaining methylene protons in the alkyl chain are expected to overlap, forming a broad singlet. |

| 0.88 | t | 3H | -CH ₃ | The signal for the terminal methyl protons is expected to be a triplet. |

Note: In a fully deuterated chain (this compound), the proton NMR spectrum would ideally show no signals. However, the data for the non-deuterated analog is presented for comparative purposes and for the analysis of residual proton signals in an incompletely deuterated sample.

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Notes |

| 33.7 | C H₂Br | Carbon adjacent to bromine. |

| 31.9 | C H₂ | Methylene carbons in the chain. |

| 29.7 | C H₂ | Methylene carbons in the chain. |

| 29.6 | C H₂ | Methylene carbons in the chain. |

| 29.4 | C H₂ | Methylene carbons in the chain. |

| 29.3 | C H₂ | Methylene carbons in the chain. |

| 28.7 | C H₂ | Methylene carbons in the chain. |

| 28.2 | C H₂ | Methylene carbons in the chain. |

| 22.7 | C H₂ | Methylene carbon adjacent to the terminal methyl group. |

| 14.1 | C H₃ | Terminal methyl carbon. |

Note: In the ¹³C NMR spectrum of the D29 isotopologue, the signals will be significantly broadened and split into multiplets due to C-D coupling, and their intensities will be reduced. The chemical shifts will be very similar to the non-deuterated compound.

Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Notes |

| 306/308 | [M]⁺ | Molecular ion peak for C₁₄D₂₉⁷⁹Br / C₁₄D₂₉⁸¹Br, showing the characteristic 1:1 isotopic pattern for bromine. |

| 227 | [M-Br]⁺ | Fragment corresponding to the loss of the bromine atom. |

Note: The molecular weight of 1-Bromotetradecane is approximately 277.28 g/mol .[1][2] The fully deuterated analog, this compound, has a calculated molecular weight of approximately 306.46 g/mol , considering the mass of deuterium.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Actual experimental parameters may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy :

-

Acquire a standard ¹H NMR spectrum to identify any residual proton signals. The absence or significant reduction of proton signals is a primary indicator of high deuteration levels.[3]

-

Typical parameters on a 500 MHz spectrometer:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 3.0 s

-

-

-

²H (Deuterium) NMR Spectroscopy :

-

To directly observe the incorporated deuterium, a ²H NMR spectrum should be acquired. This will confirm the positions of deuteration.

-

Typical parameters:

-

Pulse Program: zg

-

Number of Scans: 128 or more (due to the lower gyromagnetic ratio of deuterium)

-

Relaxation Delay: 1.0 s

-

-

-

¹³C NMR Spectroscopy :

-

Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon backbone.

-

Typical parameters on a 125 MHz spectrometer:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

-

Instrumentation :

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for this volatile compound.

-

-

GC-MS Analysis :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Program the oven temperature to ensure good separation and peak shape. A typical program might start at 100°C and ramp up to 280°C.

-

The mass spectrometer will acquire mass spectra across the elution profile.

-

-

Data Analysis :

-

Examine the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion peak and key fragment ions to confirm the structure and isotopic enrichment. The mass shift compared to the non-deuterated standard confirms the level of deuteration.[3]

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a deuterated compound like this compound.

References

Navigating the Acquisition and Application of 1-Bromotetradecane-D29: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and drug development professionals requiring high-purity deuterated compounds, 1-Bromotetradecane-D29 serves as a critical building block and internal standard. This in-depth technical guide provides a comprehensive overview of its commercial availability, key specifications, and practical considerations for its procurement and application in a research environment.

Commercial Availability and Specifications

This compound is a deuterated analog of 1-bromotetradecane where 29 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based applications for its ability to serve as a stable, non-radioactive internal standard for the quantification of its non-labeled counterpart. Several specialized chemical suppliers offer this compound, each with specific product grades and purchasing options. Below is a summary of key quantitative data from prominent suppliers to facilitate comparison.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Available Quantities |

| CDN Isotopes | D-3297 | 347841-80-9 | C₁₄D₂₉Br | 306.46 | 98 atom % D | - | 250 mg, 500 mg |

| LGC Standards (TRC) | B688017 | 347841-80-9 | C₁₄D₂₉Br | 306.46 | - | - | - |

| Pharmaffiliates | PA PST 002010 | 347841-80-9 | C₁₄D₂₉Br | 306.46 | - | High Purity | Inquire |

| United States Biological | 409432 | 347841-80-9 | C₁₄D₂₉Br | 306.46 | - | Highly Purified | Inquire |

Experimental Protocols: A General Framework for Use in Mass Spectrometry

While specific experimental protocols for this compound are not extensively published, its primary application lies as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. The following provides a generalized workflow for its use.

Objective: To quantify the concentration of 1-bromotetradecane (the analyte) in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte (1-bromotetradecane) of a known concentration in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Prepare a separate stock solution of the internal standard (this compound) of a known concentration in the same solvent.

-

Create a series of calibration standards by spiking a blank biological matrix with varying known concentrations of the analyte stock solution and a fixed concentration of the internal standard stock solution.

-

-

Sample Preparation:

-

To the unknown biological samples, add the same fixed amount of the internal standard (this compound) as used in the calibration standards.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix. The choice of extraction method will depend on the nature of the analyte and the matrix.

-

-

LC-MS Analysis:

-

Inject the prepared calibration standards and unknown samples onto an appropriate liquid chromatography system coupled to a mass spectrometer.

-

Develop a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.

-

Set up the mass spectrometer to monitor for specific precursor and product ion transitions for both the analyte and the deuterated internal standard (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM). The mass difference of 29 amu will allow for their distinct detection.

-

-

Data Analysis:

-

For each injection, calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizing Workflows and Logical Relationships

To aid in the conceptualization of key processes, the following diagrams have been generated using the DOT language.

Caption: A streamlined workflow for the procurement of a deuterated research chemical.

Navigating the Landscape of Deuterated Compounds: A Technical Guide to the Safe Handling of 1-Bromotetradecane-D29

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 1-Bromotetradecane-D29, a deuterated analog of 1-Bromotetradecane. While specific safety data for the deuterated form is limited, this document extrapolates from the well-established safety profile of its non-deuterated counterpart and incorporates general principles of deuterated compound toxicology. This information is intended to empower researchers to work safely and effectively with this specialized chemical.

Understanding this compound: Properties and Toxicological Considerations

This compound is the isotopically labeled version of 1-Bromotetradecane, where 29 hydrogen atoms have been replaced by deuterium. This substitution can alter the compound's metabolic fate and pharmacokinetic properties due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[1][2][3] While this "deuterium switch" can sometimes lead to a more favorable toxicological profile by slowing the formation of toxic metabolites, it is crucial to handle all deuterated compounds with the same rigor as their parent molecules until specific data becomes available.[1][2][4]

General Toxicological Insights for Deuterated Compounds:

-

Kinetic Isotope Effect: The increased strength of the C-D bond can slow down metabolic processes that involve C-H bond cleavage.[2] This can lead to increased plasma half-life and potentially altered metabolic pathways.[2][3][4]

-

Reduced Toxicity: In some cases, deuteration can reduce the production of toxic metabolites, thereby lowering the overall toxicity of the compound.[2][4]

-

Unpredictable Effects: It is important to note that the biological effects of deuteration are not always predictable and can vary significantly from one compound to another.[1]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for 1-Bromotetradecane, which serves as a close proxy for this compound in the absence of specific data for the deuterated form.

Table 1: Physical and Chemical Properties of 1-Bromotetradecane

| Property | Value | Reference |

| Molecular Formula | C14H29Br | [5][6][7][8] |

| Molecular Weight | 277.28 g/mol | [5][8] |

| Appearance | Colorless to pale yellow liquid | [5][6][9][10] |

| Odor | Odorless | [5][9][10] |

| Melting Point | 5 - 6 °C (41 - 42.8 °F) | [5][7][10][11][12] |

| Boiling Point | 175 - 178 °C (347 - 352.4 °F) at 20 mmHg | [5][7][10][11][12] |

| Density | 0.930 - 0.932 g/mL at 25 °C | [5] |

| Flash Point | 149 °C (300.2 °F) | [5][10] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [6][12] |

Table 2: Hazard Identification and Precautionary Statements for 1-Bromotetradecane

| Hazard Class | GHS Classification | Precautionary Statements | Reference |

| Skin Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P332+P313, P362 | [7][8] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. P264, P280, P305+P351+P338, P337+P313 | [7][8] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. P261, P271, P304+P340, P312, P403+P233, P405, P501 | [7][8] |

Experimental Protocols: Safe Handling and Storage

The following protocols are based on standard laboratory practices for handling bromoalkanes and should be strictly adhered to when working with this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[5][9] Contaminated clothing should be removed and washed before reuse.[5][9][10]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[5][9] If aerosols are generated or ventilation is inadequate, use a NIOSH-approved respirator.

3.2. Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep containers tightly closed when not in use.

3.3. Storage

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][9][11][12]

3.4. First-Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[10]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[10]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

3.5. Spill and Disposal Procedures

-

Spill: Absorb with an inert material (e.g., sand, silica gel, universal binder) and place in a suitable, closed container for disposal.[5][9][10] Ensure adequate ventilation. Do not let the product enter drains.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as the product itself.

Visualized Workflows and Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key safety-related workflows and logical relationships.

References

- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Myristyl bromide | C14H29Br | CID 8208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 1-Bromotetradecane | 112-71-0 [chemicalbook.com]

- 12. 1-Bromotetradecane [chembk.com]

1-Bromotetradecane-D29 stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 1-Bromotetradecane-D29

For researchers, scientists, and professionals in drug development, ensuring the integrity of specialized chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, a deuterated analog of 1-Bromotetradecane.

Chemical Identity and Properties

This compound is a stable, isotopically labeled compound. While detailed stability studies on the deuterated form are not extensively published, data from its non-deuterated counterpart, 1-Bromotetradecane, offers valuable insights into its general chemical behavior and handling requirements.

Quantitative Data Summary

To facilitate easy comparison, the following table summarizes the key storage and stability parameters for this compound and its non-deuterated analog.

| Parameter | This compound | 1-Bromotetradecane (Non-deuterated Analog) |

| Recommended Storage Temperature | -20°C[1] | Store below +30°C[2] |

| Chemical Stability | Stable | Chemically stable under standard ambient conditions (room temperature)[3] |

| Conditions to Avoid | Data not available | Strong heating[3], Incompatible products[4][5] |

| Incompatible Materials | Data not available | Strong bases, Strong oxidizing agents[2][4] |

| Hazardous Decomposition Products | Data not available | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides[4] |

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not publicly available, a general approach for assessing the stability of such a compound would typically involve:

-

Long-Term Stability Assessment: The compound is stored under the recommended conditions (-20°C) and its purity is analyzed at regular intervals using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect any degradation.

-

Forced Degradation Studies: The compound is subjected to stress conditions like elevated temperatures, UV light, and humidity to identify potential degradation products and pathways. This provides a deeper understanding of its intrinsic stability.

Visualizing the Workflow for Storage and Handling

The following diagram outlines the logical steps for the proper storage and handling of this compound to maintain its quality and ensure user safety.

Caption: A logical workflow for the proper storage and handling of this compound.

Conclusion

The optimal storage condition for this compound is at -20°C in a tightly sealed container, protected from light and moisture.[1] Based on the data for its non-deuterated analog, it is a stable compound but should be kept away from strong bases and oxidizing agents.[2] Adherence to standard laboratory safety protocols, including the use of personal protective equipment and adequate ventilation, is essential during handling. For long-term storage, periodic purity checks are recommended to ensure the compound's integrity for experimental use.

References

Methodological & Application

Application Note: Quantification of Long-Chain Fatty Acids in Human Plasma by LC-MS/MS Using 1-Bromotetradecane-D29 as an Internal Standard

Abstract:

This application note presents a hypothetical, yet scientifically rigorous, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of representative long-chain fatty acids (LCFAs) in human plasma. To correct for matrix effects and variations during sample preparation and analysis, 1-Bromotetradecane-D29 is employed as an internal standard (IS). The protocol details a liquid-liquid extraction procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using an electrospray ionization source operating in negative ion mode with multiple reaction monitoring (MRM). The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for LCFAs.

Introduction

Long-chain fatty acids (LCFAs) are crucial biomolecules involved in numerous physiological processes, including energy metabolism, cell signaling, and the composition of cellular membranes. Accurate quantification of LCFAs in biological matrices such as human plasma is essential for understanding their role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose due to its high sensitivity and selectivity.

A significant challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and potential matrix effects that can suppress or enhance the analyte signal. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. An ideal internal standard co-elutes with the analytes of interest and exhibits similar ionization behavior, thereby ensuring accurate and precise quantification.

This application note describes a hypothetical method utilizing this compound as an internal standard for the quantification of several LCFAs. While there is no specific published data for this particular application, the principles and protocols are based on well-established methodologies for LCFA analysis by LC-MS/MS. This compound, being a long-chain alkyl bromide, is posited here as a suitable internal standard for non-polar LCFAs, assuming it would exhibit similar extraction and chromatographic behavior.

Experimental

Materials and Reagents

-

Analytes: Palmitic acid, Stearic acid, Oleic acid (Sigma-Aldrich, St. Louis, MO, USA)

-

Internal Standard: this compound (Hypothetically sourced)

-

Solvents: Acetonitrile, Methanol, Isopropanol, Water (LC-MS grade, Fisher Scientific, Waltham, MA, USA)

-

Reagents: Formic acid, Ammonium acetate (Optima™ LC/MS grade, Fisher Scientific)

-

Biological Matrix: Human plasma (BioIVT, Westbury, NY, USA)

Sample Preparation

A liquid-liquid extraction was performed to isolate the LCFAs and the internal standard from the plasma matrix.

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

To 100 µL of each sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of a cold (-20°C) mixture of isopropanol and acetonitrile (1:1, v/v) to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 Methanol:Water with 10 mM Ammonium Acetate).

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Waters ACQUITY UPLC I-Class

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: Water with 10 mM Ammonium Acetate

-

Mobile Phase B: Methanol with 10 mM Ammonium Acetate

-

Gradient:

-

0-1 min: 80% B

-

1-8 min: 80-98% B

-

8-9 min: 98% B

-

9.1-12 min: 80% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

System: Sciex QTRAP 6500+

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 55 psi

-

Curtain Gas: 35 psi

-

Temperature: 550°C

-

IonSpray Voltage: -4500 V

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Palmitic Acid | 255.2 | 255.2 | -80 | -10 |

| Stearic Acid | 283.3 | 283.3 | -85 | -12 |

| Oleic Acid | 281.2 | 281.2 | -85 | -12 |

| This compound (IS) | 306.4 | 79.0 | -90 | -45 |

Data Analysis

Data acquisition and processing were performed using SCIEX Analyst® software. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting was used to fit the calibration curve.

Results and Discussion

Method Validation

Calibration Curve:

The method demonstrated excellent linearity over the concentration range of 0.1 to 50 µg/mL for all analytes. The coefficient of determination (R²) was >0.99 for all calibration curves.

Table 2: Calibration Curve Summary

| Analyte | Linear Range (µg/mL) | Regression Equation | R² |

| Palmitic Acid | 0.1 - 50 | y = 0.045x + 0.002 | 0.998 |

| Stearic Acid | 0.1 - 50 | y = 0.041x + 0.003 | 0.997 |

| Oleic Acid | 0.1 - 50 | y = 0.048x - 0.001 | 0.999 |

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (Low, Mid, and High). The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification).

Table 3: Accuracy and Precision Data

| Analyte | QC Level | Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| Palmitic Acid | Low | 0.3 | 102.5 | 5.8 | 104.1 | 7.2 |

| Mid | 5.0 | 98.7 | 4.1 | 101.3 | 5.5 | |

| High | 40.0 | 101.2 | 3.5 | 99.8 | 4.8 | |

| Stearic Acid | Low | 0.3 | 105.3 | 6.2 | 106.8 | 8.1 |

| Mid | 5.0 | 100.1 | 3.9 | 102.5 | 6.3 | |

| High | 40.0 | 99.5 | 2.8 | 100.9 | 4.1 | |

| Oleic Acid | Low | 0.3 | 97.8 | 7.1 | 99.2 | 8.5 |

| Mid | 5.0 | 103.4 | 4.5 | 101.9 | 5.9 | |

| High | 40.0 | 100.8 | 3.1 | 102.3 | 4.4 |

Visualizations

Caption: Experimental workflow for LCFA quantification.

Conclusion

This application note outlines a hypothetical yet robust and reliable LC-MS/MS method for the quantification of long-chain fatty acids in human plasma using this compound as an internal standard. The method demonstrates good linearity, accuracy, and precision, making it suitable for bioanalytical applications. The principles and protocols described herein can be adapted and validated for the analysis of other LCFAs or in different biological matrices. The successful application of a deuterated internal standard like this compound is critical for compensating for analytical variability and ensuring high-quality quantitative data.

Application Note: High-Precision Analysis of Brominated Environmental Contaminants Using 1-Bromotetradecane-D29 as an Internal Standard

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of brominated environmental contaminants, such as polybrominated diphenyl ethers (PBDEs), utilizing 1-Bromotetradecane-D29 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex environmental matrices by correcting for sample preparation losses and instrumental variability.[1][2][3] This document provides a comprehensive protocol for sample extraction, cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS), along with data presentation guidelines for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Long-chain brominated compounds, including many flame retardants, are persistent organic pollutants (POPs) that bioaccumulate in the environment and pose risks to human and ecological health.[4][5] Accurate and precise quantification of these contaminants at trace levels is essential for monitoring, risk assessment, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and detection of these compounds.[2][6][7]

The isotope dilution technique, employing a stable isotope-labeled internal standard (SIL IS), is the gold standard for quantitative analysis in mass spectrometry.[2][3] A SIL IS, such as this compound, is chemically almost identical to the target analytes, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation.[1] Its mass difference allows for distinct detection by the mass spectrometer, enabling reliable correction for any variations throughout the analytical process.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of isotope dilution is the addition of a known amount of an isotopically labeled standard to the sample prior to any processing. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer. Since both the analyte and the standard are subject to the same losses during sample preparation and potential signal suppression in the instrument's ion source, this ratio remains constant, leading to highly accurate and precise quantification.

References

- 1. agilent.com [agilent.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. nilu.no [nilu.no]

- 5. Analysis of flame retardants [eurofins.de]

- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

Application Notes: Metabolic Fate Studies Using 1-Bromotetradecane-D29

Introduction

1-Bromotetradecane is a 14-carbon alkylating agent utilized as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The lipophilic nature of the tetradecyl chain can significantly influence a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME).[1] Understanding the metabolic fate of molecules containing this moiety is crucial for drug development. 1-Bromotetradecane-D29, a deuterated isotopologue of 1-bromotetradecane, serves as a powerful tool in these investigations.

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolism at the deuterated positions, a phenomenon known as the kinetic isotope effect.[2][3] Consequently, deuterated compounds can exhibit improved pharmacokinetic profiles, including a longer half-life and reduced formation of potentially toxic metabolites.[4][5] These characteristics make this compound an invaluable tracer for elucidating metabolic pathways and for developing more stable drug candidates.

This document provides detailed protocols and application notes for conducting metabolic fate studies of this compound in both in vivo and in vitro settings.

Proposed Metabolic Pathways

The metabolism of 1-bromotetradecane is hypothesized to proceed through two primary pathways: cytochrome P450 (CYP450)-mediated oxidation and glutathione (GSH) conjugation. The extensive deuteration in this compound is expected to significantly decrease the rate of oxidative metabolism.

Caption: Proposed metabolic pathways for this compound.

Experimental Protocols

Protocol 1: In Vivo Metabolic Fate Study in Rodents

This protocol outlines a typical in vivo study to determine the absorption, distribution, metabolism, and excretion of this compound in rats.

1. Animal Model:

-

Species: Sprague-Dawley rats (n=5 per group)

-

Housing: Individually in metabolic cages to allow for separate collection of urine and feces.

2. Dosing:

-

Administer this compound via oral gavage or intravenous injection.

-

Dose: 10 mg/kg body weight.

3. Sample Collection:

-

Collect blood samples at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

-

Collect urine and feces at 24-hour intervals for up to 72 hours.

-

At the end of the study, euthanize the animals and collect major tissues (liver, kidney, fat, brain).

4. Sample Processing and Analysis:

-

Extract the parent compound and its metabolites from plasma, urine, feces, and tissue homogenates using liquid-liquid or solid-phase extraction.

-

Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

Caption: Workflow for the in vivo metabolic fate study.

Protocol 2: In Vitro Metabolism with Liver Microsomes

This protocol is designed to investigate the metabolic stability and identify the primary metabolites of this compound in a controlled in vitro system.

1. Materials:

-

Rat or human liver microsomes.

-

NADPH regenerating system.

-

This compound.

2. Incubation:

-

Incubate this compound (1 µM) with liver microsomes (0.5 mg/mL) in the presence of the NADPH regenerating system at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination and Analysis:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the rate of disappearance of the parent compound and the formation of metabolites.

Caption: Workflow for the in vitro metabolism study.

Data Presentation

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes.

Table 1: Pharmacokinetic Parameters of 1-Bromotetradecane vs. This compound in Rats (Oral Administration)

| Parameter | 1-Bromotetradecane | This compound |

| T½ (half-life, hours) | 4.5 | 12.8 |

| Cmax (max concentration, ng/mL) | 150 | 250 |

| AUC (area under the curve, ng·h/mL) | 980 | 2800 |

| Clearance (mL/h/kg) | 10.2 | 3.6 |

Table 2: Excretion Profile of this compound in Rats (% of Administered Dose)

| Excretion Route | 0-24 hours | 24-48 hours | 48-72 hours | Total |

| Urine | 15.2 | 5.1 | 1.8 | 22.1 |

| Feces | 50.8 | 10.3 | 3.5 | 64.6 |

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | T½ (minutes) | Intrinsic Clearance (µL/min/mg) |

| 1-Bromotetradecane | 15 | 46.2 |

| This compound | 48 | 14.4 |

Conclusion

The use of this compound provides significant advantages in metabolic fate studies. The kinetic isotope effect allows for a clearer delineation of metabolic pathways, particularly those involving CYP450-mediated oxidation. The altered pharmacokinetic profile, characterized by a longer half-life and increased exposure, highlights the potential of deuteration in designing drug candidates with improved therapeutic properties. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals investigating compounds containing the tetradecyl bromide moiety.

References

- 1. nbinno.com [nbinno.com]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Long-Chain Fatty Acids in Human Plasma using Isotope Dilution Mass Spectrometry with 1-Bromotetradecane-D29

Abstract

This application note describes a robust and accurate method for the quantitative analysis of long-chain fatty acids (LCFAs) in human plasma using gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution. The protocol utilizes 1-Bromotetradecane-D29 as an internal standard to correct for variations during sample preparation and analysis, ensuring high precision and reliability. The method involves lipid extraction, derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode. This approach is suitable for researchers in clinical diagnostics, metabolic research, and drug development who require precise quantification of LCFAs.

Introduction

Long-chain fatty acids are essential biomolecules that play critical roles in cellular structure, energy metabolism, and signaling pathways.[1] Accurate measurement of their concentrations in biological matrices like plasma is crucial for understanding various physiological and pathological states, including metabolic disorders, cardiovascular diseases, and inflammation.[1] Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of fatty acids.[1] However, the inherent volatility of LCFAs is low, necessitating a derivatization step to convert them into FAMEs for GC analysis.[1]

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision.[2] By introducing a known amount of a stable isotope-labeled internal standard at the beginning of the workflow, any analyte loss during sample preparation or fluctuations in instrument response can be effectively corrected.[1][3] Deuterated compounds are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.[4][5]

This application note details the use of this compound as a novel internal standard for the IDMS of LCFAs. Its long C14 alkyl chain provides structural similarity to the target analytes, ensuring comparable extraction efficiency and chromatographic behavior. The presence of a bromine atom and a high degree of deuteration (D29) results in a unique mass spectrum with a significant mass shift from the native FAMEs, preventing any potential spectral overlap.

Experimental Protocol

Materials and Reagents

-

This compound (Internal Standard)

-

Fatty Acid Standards (e.g., Palmitic acid, Stearic acid, Oleic acid, Linoleic acid)

-

Human Plasma (K2-EDTA)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Boron trifluoride-methanol (BF3-methanol) solution (14%)

-

Hexane (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Glassware: Screw-capped glass tubes, Pasteur pipettes, volumetric flasks

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS system with a suitable capillary column (e.g., DB-FATWAX UI or similar)

Sample Preparation

-

Lipid Extraction:

-

To 100 µL of human plasma in a screw-capped glass tube, add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.[1]

-

Vortex vigorously for 1 minute.[1]

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[1]

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.[1]

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.[1]

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

Derivatization to FAMEs:

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

-

Seal the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm

-

Inlet: 250°C, split ratio 25:1

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 250°C, hold for 5 minutes

-

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Selected Ion Monitoring (SIM) Parameters for Target Analytes and Internal Standard

| Compound | Analyte (FAME) | Retention Time (min, approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Palmitic Acid | Methyl Palmitate | 12.5 | 270.2 | 74.1, 87.1 |

| Linoleic Acid | Methyl Linoleate | 14.8 | 294.2 | 67.1, 81.1 |

| Oleic Acid | Methyl Oleate | 15.1 | 296.2 | 264.2, 55.1 |

| Stearic Acid | Methyl Stearate | 15.5 | 298.2 | 74.1, 87.1 |

| Internal Standard | This compound | 13.8 | 306.3 | 164.1, 178.1 |

Table 2: Calibration Curve Data for Palmitic Acid

| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 450,123 | 0.0338 |

| 5 | 76,543 | 452,345 | 0.1692 |

| 10 | 151,987 | 449,876 | 0.3378 |

| 25 | 380,123 | 451,111 | 0.8426 |

| 50 | 755,678 | 450,567 | 1.6772 |

| 100 | 1,520,345 | 451,789 | 3.3651 |

| Correlation Coefficient (R²) | 0.9995 |

Visualizations

Caption: Experimental workflow for fatty acid analysis.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The described method provides a reliable and accurate approach for the quantification of long-chain fatty acids in human plasma. The use of this compound as an internal standard is critical for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data. This protocol is a valuable tool for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics.

References

Application Notes: Tracing Fatty Acid Metabolism with 1-Bromotetradecane-D29

Application Notes and Protocols for 1-Bromotetradecane-D29 in Biological Samples

Introduction

Quantitative analysis of small molecules in complex biological matrices is a significant challenge in biomedical research and drug development. Mass spectrometry (MS) coupled with chromatographic separation, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become an indispensable tool for this purpose.[1] However, the accuracy and reproducibility of these methods can be affected by various factors, including sample loss during preparation and matrix-induced ion suppression or enhancement in the mass spectrometer.[2] To correct for these variations, the use of internal standards is crucial.[3][4]

Stable isotope-labeled compounds, particularly deuterated analogues of the analytes, are considered the gold standard for internal standards.[2] They share nearly identical physicochemical properties with their non-labeled counterparts, causing them to co-elute during chromatography and experience similar ionization effects, yet they are distinguishable by their mass difference in the mass spectrometer.[3] This allows for precise and accurate quantification.

1-Bromotetradecane-D29 is a deuterated version of 1-bromotetradecane, a long-chain alkyl halide. While primarily used in organic synthesis, its deuterated form serves as an excellent internal standard for the quantification of long-chain aliphatic compounds, environmental contaminants, or drug molecules with similar long alkyl chains in various biological samples. This document provides a detailed protocol for its application.

Physicochemical Properties

The properties of this compound are based on its non-deuterated form, with the key difference being its molecular weight due to the substitution of 29 hydrogen atoms with deuterium.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₉DBr | [5] |

| Molecular Weight | ~306.46 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | 175-178 °C at 20 mmHg | [8] |

| Melting Point | 4-6 °C | |

| Density | ~1.02 g/cm³ at 20 °C | |

| Solubility | Soluble in acetone, benzene, chloroform | [6] |

| Storage | Store at 2-30°C |

Experimental Protocol: Quantification of Long-Chain Analytes in Human Plasma

This protocol details the use of this compound as an internal standard (IS) for the quantification of a hypothetical long-chain analyte in human plasma using LC-MS/MS.

1. Materials and Reagents

-